(Phenylthio)acetonitrile
Overview
Description
(Phenylthio)acetonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a phenylthio group attached to an acetonitrile moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of sulfur-functionalized nitrile oxides and its applications in various chemical reactions .
Mechanism of Action
Target of Action
(Phenylthio)acetonitrile is a versatile CH-acidic compound . It primarily targets electron-deficient aromatics . These targets play a crucial role in various biochemical reactions, particularly in vicarious nucleophilic substitution (VNS) reactions .
Mode of Action
The interaction of this compound with its targets involves a unique mechanism. The molecule acts as an equivalent to an acetonitrile anion synthon with thiophenate as the leaving group . This interaction leads to significant changes in the target molecules, enabling them to undergo VNS reactions .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the pathways involving electron-deficient aromatics . The downstream effects of these pathways are complex and can lead to various biochemical transformations. For instance, in the presence of solid sodium hydroxide in dimethyl sulfoxide, nitrobenzene gives predominantly 4-nitrophenylacetonitrile, along with some of the 2-isomer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate VNS reactions . By acting as an acetonitrile anion synthon, it enables the transformation of electron-deficient aromatics, leading to significant changes at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of solid sodium hydroxide in dimethyl sulfoxide is necessary for the compound to facilitate the transformation of nitrobenzene . Additionally, the compound’s solubility in water could also affect its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylthio)acetonitrile can be synthesized through several methods. One common approach involves the reaction of disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide under base-induced conditions. This method demonstrates a broad scope with various examples .
Industrial Production Methods: Industrial production of this compound typically involves the use of benzenesulfonyl chloride or its sodium salt, benzenesulfinic or benzenesulfonic acids, and phenylthio acetophenone. These methods are efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)acetonitrile undergoes various chemical reactions, including:
Vicarious Nucleophilic Substitution (VNS): In the presence of solid NaOH in DMSO, it reacts with nitrobenzene to form 4-nitrophenylacetonitrile.
Reduction: It can be reduced to primary amines using lithium aluminum hydride.
Hydrolysis: Acidic or basic hydrolysis of this compound leads to the formation of carboxylic acids.
Common Reagents and Conditions:
NaOH in DMSO: Used for VNS reactions.
Lithium Aluminum Hydride: Employed for reduction reactions.
Acidic or Basic Conditions: Utilized for hydrolysis reactions.
Major Products:
4-Nitrophenylacetonitrile: Formed from VNS reactions.
Primary Amines: Resulting from reduction reactions.
Carboxylic Acids: Produced through hydrolysis reactions.
Scientific Research Applications
(Phenylthio)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Phenylacetonitrile (C8H7N): Similar in structure but lacks the sulfur functionality, making it less versatile in certain reactions.
Uniqueness: (Phenylthio)acetonitrile is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in reactions requiring a stable leaving group .
Properties
IUPAC Name |
2-phenylsulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJWPWCKRKHUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200216 | |
Record name | Acetonitrile, (phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-61-4 | |
Record name | 2-(Phenylthio)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5219-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Phenylthio)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylthio)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PHENYLTHIO)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYR5862VFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of (phenylthio)acetonitrile highlighted in the research?
A1: this compound serves as a precursor to this compound oxide, a sulfur-functionalized nitrile oxide. This compound readily undergoes 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This reaction yields 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles, respectively [, ]. These heterocyclic compounds can be further modified, demonstrating the synthetic utility of this compound in organic chemistry.
Q2: How does the sulfur atom in this compound influence the reactivity of the molecule?
A2: The presence of the sulfur atom significantly impacts the reactivity of this compound in two main ways. First, it enables the formation of the reactive 1,3-dipole this compound oxide [, ]. Second, in the resulting 3-(phenylthiomethyl)-2-isoxazolines, the sulfur atom stabilizes the carbanion formed upon deprotonation of the adjacent carbon. This stabilized carbanion readily reacts with various electrophiles, including aldehydes, Michael acceptors, and alkyl halides [].
Q3: Can this compound be used in the synthesis of natural products?
A3: Yes, research indicates that this compound derivatives can be employed in the synthesis of complex molecules like (-)-dihydrogermacrene D, a naturally occurring germacrane []. This highlights the potential of this compound as a building block in natural product synthesis.
Q4: Beyond cycloaddition reactions, are there other reported applications of this compound?
A4: this compound serves as a starting material in the synthesis of erbstatin dimethyl ether and N-acetyl-1,2-didehydrodopamine dimethyl ether []. These compounds are synthesized through a sequence involving Friedel-Crafts reaction, reduction, formylation, and oxidative desulfenylation, showcasing the versatility of this compound in multi-step synthesis.
Q5: Are there studies investigating the electrochemical behavior of this compound?
A5: Research has explored the selective electrofluorination of this compound, comparing its behavior to phenylacetonitrile [, ]. These studies provide insights into the influence of the sulfur atom on the electrochemical reactivity of this compound and its potential in electrosynthetic applications.
Q6: Has this compound been investigated in the context of biological activity?
A6: While not directly addressed in the provided abstracts, a study on the Arabidopsis thaliana nitrilase subfamily mentions this compound as one of the tested substrates for enzymatic characterization []. This suggests potential interest in understanding the interaction of this compound with biological systems.
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